[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs and are of significant importance in the field of drug discovery .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . There are also metal-free synthetic routes being developed due to the drawbacks associated with metal-catalyzed reactions .
Molecular Structure Analysis
Isoxazoles have a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring allows for various transformations to obtain 1,3-bifunctional derivatives of carbonyl compounds .
Chemical Reactions Analysis
Isoxazolines, which are 4,5-dihydroisoxazoles, can be easily formed as a result of the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . The double bond is more reactive in reactions with nitrile oxides than the triple bond .
Scientific Research Applications
Synthesis and Reactivity
The compound 6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl-dimethyl-amine, due to its structural complexity, finds its relevance in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the study by Vernin et al. explores the reactivity of isoxazolyl radicals in aromatic and heteroaromatic series, providing insights into new pathways for synthesizing substituted isoxazoles, which are crucial intermediates in pharmaceutical chemistry (Vernin, Siv, Treppendahl, & Metzger, 1976). Similarly, Chavva et al. synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with potential anticancer properties, starting from related chemical structures (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Catalysis and Synthesis Optimization
The compound's relevance extends to catalysis, as demonstrated by Rahmani et al., who reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, showcasing the role of similar compounds in catalyzed reactions for creating biologically significant structures (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Molecular Structure and Cardioactivity
Compounds with structural similarities have been synthesized and their molecular structures determined, contributing to the understanding of structure-activity relationships, especially in the context of cardiovascular therapeutics. McKenna et al.'s work on 4-isoxazolyldihydropyridines provides an example of how modifications in the molecular structure can influence bioactivity, offering insights for the development of new therapeutic agents (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).
Analytical Method Development
The structural motifs present in 6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl-dimethyl-amine are also significant in analytical chemistry, particularly in the development of methods for detecting heterocyclic amines in biological samples. Busquets et al. explored such methodologies, highlighting the compound's relevance in understanding human exposure to heterocyclic amines through diet (Busquets, Jönsson, Frandsen, Puignou, Galceran, & Skog, 2009).
Environmental and Food Safety
Research on heterocyclic aromatic amines, similar to the compound , has also contributed to environmental and food safety. Studies like that of Gross et al. have quantified the levels of heterocyclic amines in grilled foods, providing essential data for assessing dietary risks and developing guidelines for safer food preparation practices (Gross, Turesky, Fay, Stillwell, Skipper, & Tannenbaum, 1993).
Future Directions
Isoxazoles continue to be an active area of research due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic strategies, potential biological activities, and applications in medicinal chemistry .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(1,2-oxazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAZXNFIXLBZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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